

A Comprehensive Spectroscopic Analysis of Dimethyl (2-oxopropyl)phosphonate: A Comparative Guide

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Compound of Interest

Compound Name: *Dimethyl (2-oxopropyl)phosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of **Dimethyl (2-oxopropyl)phosphonate**, a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active compounds. Its performance is objectively compared with three alternative organophosphorus reagents: Diethyl (2-oxopropyl)phosphonate, Dimethyl methylphosphonate, and Paraoxon-methyl. This comparison, supported by experimental data, aims to assist researchers in selecting the most suitable reagent for their specific applications.

Spectroscopic Data Comparison

The following tables summarize the key infrared (IR) and mass spectrometry (MS) data for **Dimethyl (2-oxopropyl)phosphonate** and its alternatives.

Infrared Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
Dimethyl (2-oxopropyl)phosphonate	~1715, ~1250, ~1030	C=O (ketone), P=O (phosphonate), P-O-C
Diethyl (2-oxopropyl)phosphonate	2986, 1715, 1260, 1006[1]	C-H (stretch), C=O (ketone), P=O (phosphonate), P-O-C
Dimethyl methylphosphonate	~1275, ~1050[2]	P=O (phosphonate), P-O-C
Paraoxon-methyl	~1590, ~1350, ~1260, ~1030	Ar-NO ₂ (asymmetric stretch), Ar-NO ₂ (symmetric stretch), P=O (phosphate), P-O-C

Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Dimethyl (2-oxopropyl)phosphonate	166.11	166	124, 109, 94, 79
Diethyl (2-oxopropyl)phosphonate	194.17	194	166, 137, 109, 81
Dimethyl methylphosphonate	124.08	124 ([M+H] ⁺ at 125)[3]	109, 94, 79
Paraoxon-methyl	247.14[4]	247	139, 109, 79

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrument Setup:** The FTIR spectrometer is set to collect data in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the analyte and to elucidate its structure through fragmentation analysis.

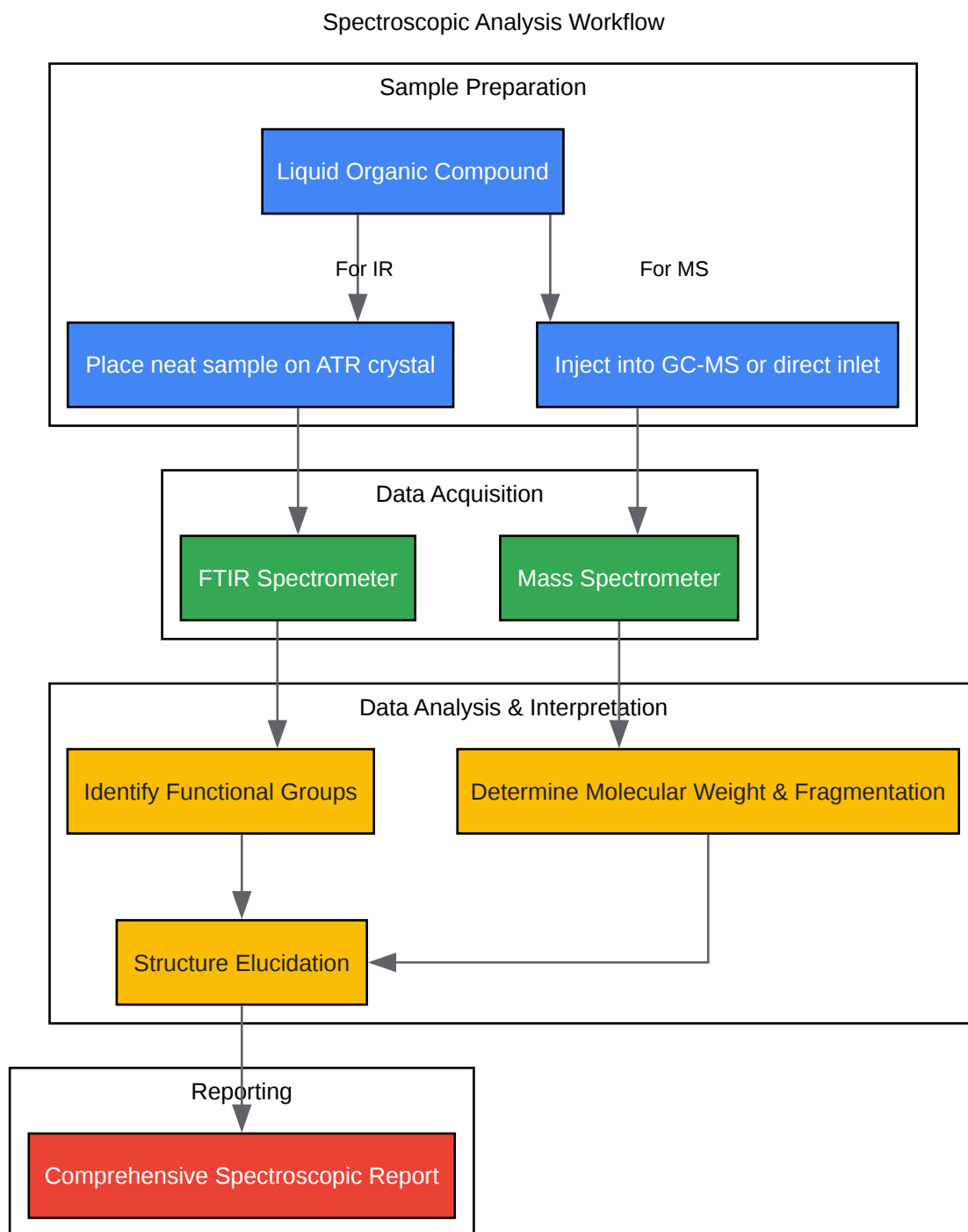
Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^+) and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
- **Data Analysis:** The mass spectrum is interpreted to determine the molecular weight from the molecular ion peak and to deduce the structure of the molecule from the observed

fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for a comprehensive spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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